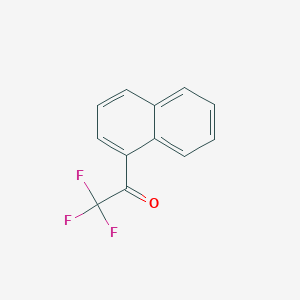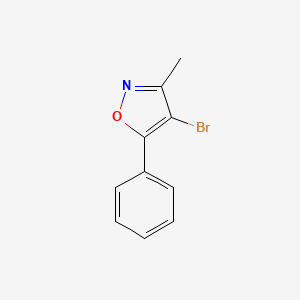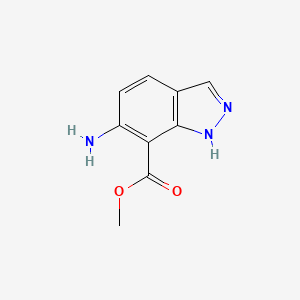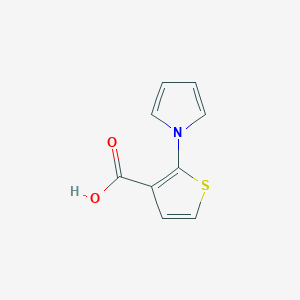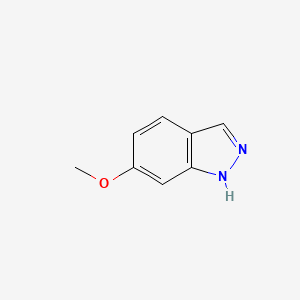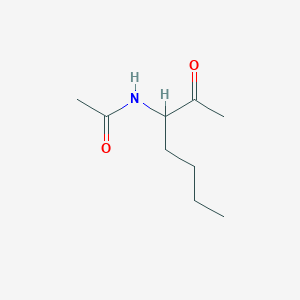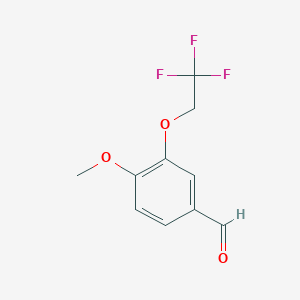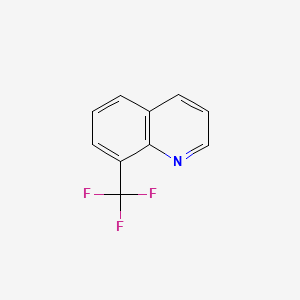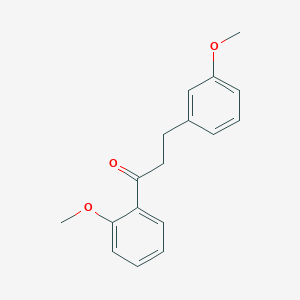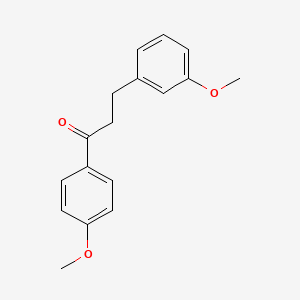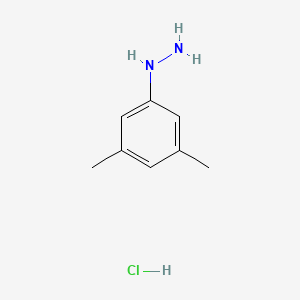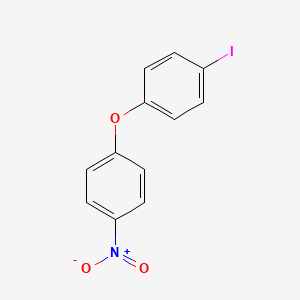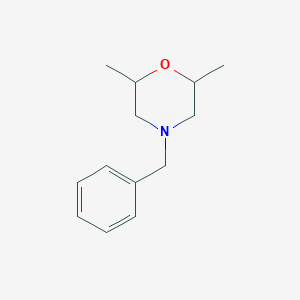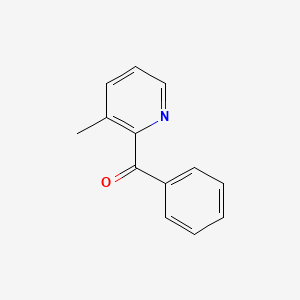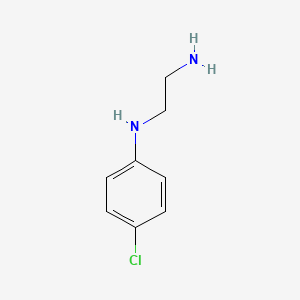
N-(2-Aminoethyl)-N-(4-chlorophenyl)amine
概要
説明
N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, also known as N-(2-aminoethyl)-4-chloroaniline (AEPCA) is an organic compound that is widely used in scientific research and laboratory experiments. It is an important intermediate in the synthesis of several drugs and other compounds. AEPCA is a colorless liquid that has a sweet odor and is soluble in water. It is a non-toxic, non-volatile, and relatively stable compound.
科学的研究の応用
Functionalized Schiff Bases and Complexes
N-(2-Aminoethyl)-N-(4-chlorophenyl)amine is involved in forming Schiff bases, which are crucial in synthesizing complexes with metal ions. These complexes have diverse applications, including in material science and catalysis (Brianese et al., 1998).
Electrophilic Amination Reactions
This chemical plays a significant role in electrophilic amination reactions. Such reactions are essential in organic synthesis, particularly in constructing complex molecules and intermediates for pharmaceuticals (Bombek et al., 2004).
Polymer Science
In the field of polymer science, derivatives of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine are utilized in creating aromatic poly(amine-imide)s. These polymers have wide-ranging applications due to their thermal stability and mechanical properties, making them suitable for high-performance materials (Cheng et al., 2005).
Molecular Dynamics and Corrosion Inhibition
Molecular dynamics simulation studies use derivatives of this chemical to explore their effectiveness as corrosion inhibitors. This has practical implications in material science and engineering, especially in protecting metals against corrosion (Kaya et al., 2016).
Antimicrobial Applications
Compounds synthesized from N-(2-Aminoethyl)-N-(4-chlorophenyl)amine have been examined for their antimicrobial activities. Such research is significant in the development of new drugs and treatments for infections (Arora et al., 2013).
Synthesis and Characterization in Chemistry
This compound is also used in synthesizing and characterizing new chemical entities, contributing to the broader field of chemical research and development (Nadaf et al., 2019).
Nanotechnology and Drug Transport
In nanotechnology, complexes involving N-(2-Aminoethyl)-N-(4-chlorophenyl)amine are used to stabilize gold nanoparticles for drug transport, demonstrating its potential in drug delivery systems (Asela et al., 2017).
Environmental Chemistry
It finds applications in environmental chemistry, particularly in the analysis and extraction of environmental samples, highlighting its role in environmental monitoring and remediation efforts (Bagheri et al., 2008).
特性
IUPAC Name |
N'-(4-chlorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHGUZSQPOQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506197 | |
| Record name | N~1~-(4-Chlorophenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-N-(4-chlorophenyl)amine | |
CAS RN |
14088-84-7 | |
| Record name | N~1~-(4-Chlorophenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

